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Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and

validation of GSK2200150A, a potent anti-tuberculosis agent. GSK2200150A belongs to the

spiro-piperidine-thieno[2,3-c]pyran class of compounds developed by GlaxoSmithKline. This

document details the experimental methodologies used to identify its molecular target, presents

key quantitative data, and illustrates the relevant biological pathways and experimental

workflows.

Executive Summary
GSK2200150A is a novel antimycobacterial agent identified through high-throughput

phenotypic screening against Mycobacterium bovis BCG. Subsequent target identification and

validation studies have robustly demonstrated that GSK2200150A exerts its bactericidal effect

by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential

transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for

the biosynthesis of mycolic acids and the construction of the mycobacterial cell wall. The

validation of MmpL3 as the target of GSK2200150A was primarily achieved through genetic

approaches, specifically the whole-genome sequencing of spontaneously generated resistant

mutants, and biochemical assays that demonstrated the accumulation of the MmpL3 substrate,

TMM, upon compound treatment.
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The following tables summarize the key quantitative data associated with the anti-tubercular

activity of GSK2200150A and related compounds.

Compound Organism MIC (μM) Reference

GSK2200150A
Mycobacterium

tuberculosis H37Rv
0.38 [1]

Spiro Analog 1
Mycobacterium bovis

BCG
0.1 [2]

Spiro Analog 2
Mycobacterium

tuberculosis H37Rv
0.03 [2]

Table 1: Minimum Inhibitory Concentrations (MIC) of GSK2200150A and representative

analogs.

Compound Class Target
Binding Affinity (KD)

for MmpL3
Reference

Spirocycles (general) MmpL3 Not publicly available

SQ109 (another

MmpL3 inhibitor)
MmpL3 1.21 - 1.65 µM [3]

AU1235 (another

MmpL3 inhibitor)
MmpL3 0.13 - 0.29 µM [3]

Table 2: Binding affinities of MmpL3 inhibitors. Note: Direct binding affinity data for

GSK2200150A is not available in the public literature; data for other MmpL3 inhibitors are

provided for context.

Target Identification and Validation
The identification of MmpL3 as the molecular target of GSK2200150A and the broader

spirocycle series was a multi-faceted process involving genetic and biochemical approaches.
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Genetic Validation: Whole-Genome Sequencing of
Resistant Mutants
A primary method for identifying the target of a novel antimicrobial compound is to generate

and sequence spontaneous resistant mutants. Mutations conferring resistance are often found

within the gene encoding the drug's target or in genes involved in drug transport or activation.

Mutant Generation:

A large culture of Mycobacterium tuberculosis H37Rv is grown to late-logarithmic phase in

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and 0.05% Tween 80.

The bacterial suspension is plated onto Middlebrook 7H11 agar plates containing

GSK2200150A at a concentration 5-10 times the Minimum Inhibitory Concentration (MIC).

Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

Individual resistant colonies are isolated and re-streaked on drug-containing agar to

confirm the resistance phenotype.

Genomic DNA Extraction:

A single confirmed resistant colony is inoculated into 50 mL of 7H9 broth and grown to

mid-log phase.

Bacterial cells are harvested by centrifugation, and the pellet is washed with phosphate-

buffered saline (PBS).

Genomic DNA is extracted using a combination of enzymatic lysis (lysozyme, proteinase

K), mechanical disruption (bead beating), and phenol-chloroform extraction, followed by

ethanol precipitation.

Whole-Genome Sequencing and Analysis:

The quantity and quality of the extracted genomic DNA are assessed using a

spectrophotometer and agarose gel electrophoresis.
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Sequencing libraries are prepared using a commercial kit (e.g., Illumina Nextera XT) and

sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).

The resulting sequencing reads are aligned to the M. tuberculosis H37Rv reference

genome.

Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified

by comparing the genome of the resistant mutant to that of the wild-type parent strain.

The identified mutations are annotated to determine the affected genes and the nature of

the amino acid changes.

For the spirocycle series, this methodology consistently identified non-synonymous mutations

within the mmpL3 gene in all resistant mutants analyzed, providing strong genetic evidence

that MmpL3 is the target.[4]

Biochemical Validation: Trehalose Monomycolate (TMM)
Accumulation Assay
MmpL3 is responsible for the transport of TMM across the mycobacterial inner membrane.

Inhibition of MmpL3 is expected to lead to the intracellular accumulation of TMM. This

hypothesis was tested using a metabolic labeling assay.

Metabolic Labeling:

Mycobacterium bovis BCG is grown in 7H9 broth to mid-log phase.

The culture is treated with GSK2200150A at a concentration of 10x MIC for 24 hours. A

vehicle control (DMSO) and a known MmpL3 inhibitor (e.g., SQ109) are included.

[14C]-acetic acid is added to the cultures, and they are incubated for a further 8 hours to

allow for the incorporation of the radiolabel into newly synthesized lipids.

Lipid Extraction:

Bacterial cells are harvested by centrifugation.
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The cell pellet is washed and then subjected to a biphasic lipid extraction using a

chloroform:methanol:water mixture (e.g., Bligh-Dyer extraction).

The organic phase containing the lipids is carefully collected and dried under a stream of

nitrogen.

Thin-Layer Chromatography (TLC) Analysis:

The dried lipid extract is resuspended in a small volume of chloroform:methanol (2:1).

The lipid extract is spotted onto a silica gel TLC plate.

The TLC plate is developed in a solvent system capable of separating polar lipids, such as

chloroform:methanol:water (60:30:6, v/v/v).

The TLC plate is dried and exposed to a phosphor screen or X-ray film to visualize the

radiolabeled lipid species.

The spots corresponding to TMM and trehalose dimycolate (TDM) are identified based on

their migration relative to standards.

Treatment of mycobacteria with compounds from the spiro series, including analogs of

GSK2200150A, resulted in a significant accumulation of TMM, consistent with the inhibition of

its transporter, MmpL3.[4]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological

pathway and experimental workflows described in this guide.
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Caption: MmpL3-mediated transport of TMM in M. tuberculosis.

Genetic Validation Biochemical Validation

Culture with GSK2200150A

Isolate Resistant Colonies

Genomic DNA Extraction

Whole-Genome Sequencing

Identify mmpL3 Mutations

Culture + [14C]-acetate

Treat with GSK2200150A

Lipid Extraction

TLC Analysis

TMM Accumulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10798360?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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